4-Methoxy-3-methylthiophenol
Description
Contextualization within Thiophenol Chemistry Research
Thiophenols, or thiophenols, are a class of organosulfur compounds that are the sulfur analogs of phenols. The research field of thiophenol chemistry is extensive, driven by the diverse reactivity of the thiol group and the aromatic ring. Thiophenols and their derivatives are crucial intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. mdpi.commarketresearchintellect.comgithub.comintrospectivemarketresearch.com The introduction of substituents, such as methoxy (B1213986) and methylthio groups, onto the thiophenol scaffold allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reaction pathways and potential applications. Research in this area often focuses on understanding how these substituents affect the acidity of the thiol proton, the nucleophilicity of the thiolate anion, and the regioselectivity of electrophilic aromatic substitution reactions.
Overview of Aromatic Thiol Research Trends
Current research trends in aromatic thiols are multifaceted. A significant area of focus is the development of novel synthetic methodologies for their preparation, including greener and more efficient catalytic processes. marketresearchintellect.com There is also a growing interest in the application of aromatic thiols in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces and the synthesis of advanced polymers. researcher.life Furthermore, the unique photochemical properties of some aromatic thiols have led to their investigation as photoinitiators in polymerization reactions. mdpi.comacs.org The biological activities of aromatic thiol derivatives are another active area of research, with studies exploring their potential as antioxidants and as components of pharmacologically active molecules. chembk.comresearchgate.net
Structural Archetypes and Their Research Relevance
Chemical and Physical Properties of 4-Methoxy-3-methylthiophenol
The fundamental properties of this compound are crucial for its handling, characterization, and application in research.
| Property | Value | Source |
| CAS Number | 698-32-8 | a2bchem.comaksci.comoakwoodchemical.com |
| Molecular Formula | C₈H₁₀OS | a2bchem.comaksci.comoakwoodchemical.com |
| Molecular Weight | 154.23 g/mol | aksci.com |
Synthesis and Reactions
While specific, detailed industrial synthesis methods for this compound are not extensively published in readily available literature, general synthetic routes for related compounds can provide insight. The synthesis of methoxy-substituted thiophenols can involve multi-step processes. For example, a related compound, 3-Methyl-4-(methylthio)anisole, is synthesized by the methylation of 4-methoxy-2-methylthiophenol. Another approach involves the selective cleavage of the carbon-sulfur bond in methoxythioanisoles to yield methoxythiophenols. researchgate.net
The reactivity of this compound is dictated by its functional groups: the phenolic hydroxyl, the methylthio group, and the aromatic ring. The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. The aromatic ring is susceptible to electrophilic substitution, with the positions of substitution directed by the existing methoxy and methylthio groups.
Spectroscopic Data
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, the methylthio protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the methylthio carbon.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-O stretching of the methoxy group, and C-S stretching of the methylthio group, as well as bands associated with the aromatic ring.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVITXHRHLDUBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methoxy 3 Methylthiophenol and Its Analogs
Chemo- and Regioselective Synthesis Strategies
Achieving the desired substitution pattern on an aromatic ring, especially with multiple activating groups, presents a significant challenge due to competing reaction pathways. Chemo- and regioselective strategies are therefore crucial for the efficient synthesis of specifically substituted phenols and thiophenols.
Direct Functionalization Approaches
Direct functionalization involves the introduction of a functional group onto a pre-existing aromatic core in a single step, avoiding the need for pre-functionalized starting materials. For the synthesis of 4-methoxy-3-methylthiophenol, this could involve the direct thiomethylation of 4-methoxyphenol (B1676288). The primary challenge lies in controlling the position of the incoming methylthio group, as the hydroxyl and methoxy (B1213986) groups direct electrophilic substitution to multiple positions.
A common approach for direct thiolation involves electrophilic aromatic substitution. Reagents like dimethyl sulfoxide (B87167) (DMSO) activated by an acid can serve as an electrophile source for introducing a methylthio group ortho to a directing hydroxyl group. The regioselectivity is often influenced by the reaction conditions and the steric environment of the substrate.
Another strategy is the use of a sulfenylating agent, such as N-(methylthio)phthalimide, in the presence of a Lewis acid catalyst. The catalyst coordinates to the phenolic oxygen, enhancing the nucleophilicity of the aromatic ring and directing the substitution to the ortho position.
Table 1: Examples of Direct Functionalization for Aryl Thioether Synthesis
| Starting Material | Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Phenol (B47542) | N-(Methylthio)phthalimide | Triflic Acid | 2-(Methylthio)phenol | 85 |
| 4-Methoxyphenol | DMSO / HCl | - | 3-(Methylthio)-4-methoxyphenol | 60 |
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. nih.govrsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used to generate diverse heterocyclic scaffolds which can be precursors to substituted thiophenols. nih.govresearchgate.net
For instance, a three-component reaction involving a phenol, an aldehyde, and a thiol can lead to the formation of ortho-thioalkylated phenols. In a typical setup, a substituted phenol could react with formaldehyde (B43269) and methanethiol (B179389) under acidic catalysis to install a methylthiomethyl group, which can subsequently be converted to the target methylthio group. The advantage of MCRs lies in their high atom economy and the ability to construct complex molecular architectures from simple starting materials in a convergent manner. rsc.org
Precursor-Based Synthesis and Derivatization
This classical and versatile approach involves the synthesis of a precursor molecule that is subsequently converted to the final product. A common strategy for synthesizing this compound begins with a more readily available starting material like 4-methoxyphenol or anisole. guidechem.com
One reliable method is the Newman-Kwart rearrangement. This involves the conversion of a phenol to an O-aryl thiocarbamate, followed by thermal rearrangement to the corresponding S-aryl thiocarbamate, and subsequent hydrolysis to the thiophenol.
Synthetic Sequence via Newman-Kwart Rearrangement:
Thiocarbamoylation: 4-methoxyphenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base to form O-(4-methoxyphenyl) dimethylthiocarbamate.
Rearrangement: The O-aryl thiocarbamate is heated (typically >200 °C) to induce the rearrangement to S-(4-methoxy-3-methylphenyl) dimethylthiocarbamate. The regioselectivity for the ortho position is generally high.
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to yield this compound.
Another precursor-based route starts with the chlorosulfonylation of anisole. guidechem.com Anisole is reacted with chlorosulfonic acid to produce 4-methoxybenzenesulfonyl chloride. This intermediate can then be reduced to the corresponding thiophenol, 4-methoxythiophenol. guidechem.com Subsequent regioselective introduction of the methyl group at the 3-position would be required to complete the synthesis.
Catalytic Synthesis of this compound Derivatives
Catalytic methods offer mild and efficient alternatives to traditional stoichiometric reactions, often providing higher selectivity and yields. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of aryl thioethers and thiophenols.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur (C–S) bonds. mdpi.com The synthesis of this compound derivatives can be efficiently achieved by coupling an appropriately substituted aryl halide or triflate with a sulfur nucleophile.
A common approach is the copper-catalyzed coupling of an aryl iodide with a sulfur source. For example, 3-iodo-4-methoxyphenol (B3032044) can be coupled with sodium thiomethoxide using a copper(I) iodide (CuI) catalyst, often in the presence of a ligand such as ethylene (B1197577) glycol or a diamine, to promote the reaction. organic-chemistry.orgchemicalbook.com
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination adapted for C-S coupling, are also highly effective. This methodology allows for the coupling of aryl bromides, chlorides, or triflates with thiols or thiolates. A catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos).
Table 2: Transition Metal-Catalyzed Synthesis of Aryl Methyl Thioethers
| Aryl Halide/Triflate | Sulfur Source | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-4-methoxyanisole | CH₃SNa | Pd₂(dba)₃ / Xantphos | 3-(Methylthio)-4-methoxyanisole | 95 |
| 3-Iodo-4-methoxyphenol | CH₃SH | CuI / L-proline | 4-Methoxy-3-(methylthio)phenol | 88 |
Organocatalytic Approaches
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a key area in synthetic chemistry. nih.gov For the synthesis of aryl thioethers, organocatalytic methods provide an alternative to metal-based catalysis, often under milder reaction conditions.
One such approach involves the conjugate addition of thiols to quinone monoketals, catalyzed by a chiral organocatalyst. While this provides access to chiral thioethers, related strategies can be adapted for the synthesis of achiral molecules. For instance, a thiourea-based catalyst can activate Michael acceptors for the addition of thiols. beilstein-journals.org
Recently, photochemical organocatalytic methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols, using a thiourea (B124793) as the sulfur source. nih.gov An excited organocatalyst can activate the typically unreactive aryl chloride to form a radical, which is then trapped by the thiourea, ultimately leading to the thioether product under mild conditions. nih.gov These cutting-edge methods offer a promising avenue for the synthesis of compounds like this compound and its derivatives.
Aerobic Oxidation and Redox Catalysis in Thiophenol Synthesis
The synthesis and transformation of thiophenols are significantly influenced by oxidation-reduction (redox) reactions. While the direct synthesis of thiophenols often involves the reduction of precursors like sulfonyl chlorides or disulfides, redox catalysis plays a crucial role in related transformations, such as the oxidation of thiophenols to disulfides, which is a key process in both industrial and biological systems. wikipedia.orgnih.gov
Aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, represents a highly desirable green chemistry approach. mdpi.com This method avoids the need for expensive and often hazardous stoichiometric oxidants. Recent research has highlighted the use of novel catalytic systems to facilitate the aerobic oxidation of thiophenols. For instance, a study demonstrated the application of a three-arm polyether amine as a cost-effective and environmentally friendly catalyst for the aerobic oxidative coupling of various thiophenols into their corresponding disulfides. mdpi.com This process operates at room temperature and achieves high yields (>96%) with a low catalyst loading (0.5 mol%). A significant advantage of this system is the catalyst's recyclability, with over 90% being recoverable and reusable without a loss of activity. mdpi.com
The underlying chemistry of thiol oxidation involves the transfer of electrons from the sulfur atom. Catalysts in these systems, which can range from metal complexes to organic molecules, facilitate this electron transfer to molecular oxygen, which is the terminal oxidant. nih.govmdpi.com While this example focuses on the oxidation of thiophenols, the principles of redox catalysis are fundamental and are actively being explored for the reverse reaction—the reduction of disulfide bonds back to thiols, a critical step in many synthetic and biological pathways. wikipedia.org
Table 1: Catalytic Systems for Redox Transformations Involving Thiophenols
| Catalyst System | Transformation | Oxidant/Reductant | Key Features |
|---|---|---|---|
| Polyether Amine | Thiophenol to Disulfide | Molecular Oxygen (O₂) | Environmentally friendly, recyclable, high yield, no over-oxidation by-products. mdpi.com |
| Zinc Dust / Acid | Benzenesulfonyl Chloride to Thiophenol | Zinc | A classic reduction method, giving good yields of pure product. orgsyn.org |
| Sodium Borohydride | Diphenyl Disulfide to Thiophenol | NaBH₄ | Common laboratory method for disulfide reduction. wikipedia.org |
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Aqueous Reaction Conditions
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. jmchemsci.comrsc.org
Solvent-Free Synthesis : A notable advancement in thiophenol synthesis is the development of solvent-free reaction conditions. One such method involves the uncatalyzed transfer hydrogenation of aryl sulfonamides and aryl sulfonyl chlorides using formates as the hydrogen donor. tandfonline.comtandfonline.com This reaction proceeds at high temperatures (160–210 °C) and produces the corresponding thiophenols in good yields. tandfonline.com The process is considered clean as the by-products are limited to water and carbonates, and it entirely avoids the need for a reaction solvent. tandfonline.comtandfonline.com
Table 2: Examples of Solvent-Free Thiophenol Synthesis via Transfer Hydrogenation
| Starting Material | Hydrogen Donor | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Methylbenzenesulfonamide | Potassium Formate | 200 | 85 |
| 4-Bromobenzenesulfonyl chloride | Ammonium Formate | 200 | 82 |
| 4-Methoxybenzenesulfonamide | Potassium Formate | 200 | 80 |
| 2-Naphthalenesulfonyl chloride | Ammonium Formate | 210 | 91 |
Data sourced from Zhou et al. tandfonline.comtandfonline.com
Aqueous Reaction Conditions : Performing reactions in water is another cornerstone of green synthesis. Copper(I) iodide (CuI) nanoparticles have been shown to effectively catalyze the synthesis of thiophenols from aryl halides and elemental sulfur in an aqueous medium. organic-chemistry.orgthieme-connect.de This methodology allows for the formation of a wide range of substituted aryl thiols, including those with methoxy groups, in good to excellent yields. organic-chemistry.org The use of water as a solvent and the ability to recover and reuse the nanoparticle catalyst make this a highly sustainable approach. thieme-connect.de
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comskpharmteco.com A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, thus minimizing waste. primescholars.com
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Synthetic strategies for thiophenols can be evaluated based on their atom economy. For example:
Addition reactions , such as a Diels-Alder reaction, are ideal as they can have a 100% atom economy. nih.gov
Substitution and elimination reactions inherently have lower atom economies because they generate by-products. The classic reduction of a sulfonyl chloride with zinc dust generates zinc sulfate (B86663) and other salts as waste, lowering the atom economy. orgsyn.org
Sustainable Catalyst Development for Thiophenol Transformations
The development of sustainable catalysts is a key driver of innovation in green chemistry. An ideal sustainable catalyst is efficient, selective, derived from renewable resources if possible, and easily separable and reusable.
Several promising sustainable catalytic systems have been developed for reactions involving thiophenols:
Recyclable Homogeneous Catalysts : As mentioned, polyether amines used for the aerobic oxidation of thiophenols can be recovered and reused multiple times without significant loss of activity, making them a sustainable alternative to single-use reagents. mdpi.com
Heterogeneous Nanoparticle Catalysts : CuI nanoparticles used in the aqueous synthesis of thiophenols are easily recovered by centrifugation and have been shown to be reusable, though with a slight decrease in activity upon subsequent uses. thieme-connect.de
Biopolymer-Supported Catalysts : There is growing interest in using sustainable and biodegradable supports for metal catalysts. For example, palladium nanoparticles have been anchored onto wool fabrics, a renewable resource. acs.org While this specific example was demonstrated for the reduction of nitroarenes, the principle of immobilizing catalysts on sustainable biopolymers is a promising strategy that could be adapted for thiophenol synthesis, such as in catalytic reduction or cross-coupling reactions. acs.orgresearchgate.net
These approaches not only reduce waste and cost associated with the catalyst but also minimize the potential for contamination of the final product with toxic heavy metals, a significant concern in pharmaceutical and materials science applications.
Elucidating Reaction Mechanisms and Pathways for 4 Methoxy 3 Methylthiophenol Transformations
Mechanistic Investigations of C-S Bond Formation and Cleavage
The formation and cleavage of the carbon-sulfur (C-S) bond in 4-methoxy-3-methylthiophenol are critical to understanding its reactivity. These transformations can proceed through several mechanistic avenues.
Nucleophilic substitution reactions at the sulfur atom or the aromatic carbon bearing the methylthio group would be key pathways. For instance, the thiophenolate anion, formed by deprotonation of the phenol (B47542), could act as a nucleophile. Conversely, the methylthio group could potentially be displaced by a strong nucleophile under specific conditions, although this is generally a difficult reaction for aryl thioethers.
Oxidative coupling reactions involving the thiol functionality are a common pathway for related compounds, typically leading to the formation of disulfides. In the case of this compound, oxidation could potentially lead to the formation of a disulfide-linked dimer. The mechanism would likely involve the formation of a thiyl radical intermediate.
Radical reactions could be initiated at the S-H bond (if the compound exists in a tautomeric thiol form under certain conditions) or at the C-S bond. For instance, homolytic cleavage of the C-S bond could be induced by light or radical initiators, leading to aryl and methylthio radicals. These reactive species could then participate in a variety of propagation steps.
Role of Intermediates in this compound Reactivity
The reactivity of this compound is dictated by the transient intermediates formed during its transformations.
The identification of transient species such as carbocations, carbanions, radicals, and reaction complexes is crucial for elucidating reaction mechanisms. Spectroscopic techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy would be instrumental in detecting and characterizing these short-lived intermediates.
Computational chemistry, particularly density functional theory (DFT), would be a powerful tool for modeling the structures and energies of potential intermediates and transition states in the reactions of this compound. Such calculations could provide insights into the feasibility of different reaction pathways and the stability of various transient species.
Kinetic Studies and Reaction Rate Determinants
A thorough understanding of the reaction kinetics of this compound is crucial for predicting its transformation pathways, environmental fate, and potential applications in chemical synthesis. While direct kinetic studies on this compound are not extensively available in the current body of scientific literature, valuable insights can be gleaned from examining the kinetic data of structurally analogous compounds. This section will, therefore, focus on the kinetic studies of related methoxyphenols and substituted phenols to infer the potential reaction rate determinants for this compound.
The reactivity of substituted phenols is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), are known to increase the electron density of the benzene (B151609) ring, thereby facilitating electrophilic substitution reactions and often leading to higher reaction rates. Conversely, electron-withdrawing groups tend to decrease the electron density and inhibit such reactions mdpi.com.
Atmospheric Oxidation Reactions
One of the primary transformation pathways for phenolic compounds in the environment is through oxidation by atmospheric radicals, such as the hydroxyl radical (•OH) and the nitrate (B79036) radical (NO₃•).
Gas-Phase Reactions with Nitrate Radicals (NO₃•)
Studies on the gas-phase reactions of various methoxyphenols with nitrate radicals provide a useful proxy for understanding the potential atmospheric fate of this compound. The rate constants for these reactions are typically determined in atmospheric simulation chambers. The position of the methoxy group has a significant impact on the reaction rate. For instance, 4-methoxyphenol (B1676288) exhibits a considerably higher rate constant compared to 2-methoxyphenol and 3-methoxyphenol, indicating a strong positional effect of the substituent on the reactivity of the aromatic ring towards NO₃• radicals researchgate.netacs.orgnih.gov.
Table 1: Gas-Phase Rate Constants for the Reaction of Methoxyphenols with Nitrate Radicals (NO₃•) at 294 ± 2 K
| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| 2-Methoxyphenol (Guaiacol) | (2.69 ± 0.57) x 10⁻¹¹ |
| 3-Methoxyphenol | (1.15 ± 0.21) x 10⁻¹¹ |
| 4-Methoxyphenol | (13.75 ± 7.97) x 10⁻¹¹ |
| 2-Methoxy-4-methylphenol | (8.41 ± 5.58) x 10⁻¹¹ |
| 2,6-Dimethoxyphenol (Syringol) | (15.84 ± 8.10) x 10⁻¹¹ |
Data sourced from studies on the gas-phase reactions of methoxyphenols with nitrate radicals researchgate.netacs.orgnih.gov.
Heterogeneous Reactions with Hydroxyl Radicals (•OH)
The reaction with hydroxyl radicals is another critical degradation pathway for phenolic compounds. Heterogeneous kinetic studies on methoxyphenols initiated by •OH radicals have been conducted to understand their atmospheric lifetimes. These studies often reveal the influence of environmental factors such as temperature and relative humidity on the reaction rates.
Research on compounds like vanillic acid, coniferyl aldehyde, and syringaldehyde, which are also substituted methoxyphenols, has shown that higher temperatures tend to promote these reactions, while high relative humidity can have an inhibiting effect nih.gov. The second-order rate constants for these reactions are typically in the range of 10⁻¹² cm³ molecule⁻¹ s⁻¹ nih.gov.
The temperature dependence of these reaction rates can often be described by the Arrhenius equation, k = A * exp(-Ea/RT), where 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the temperature in Kelvin.
Table 2: Second-Order Rate Constants and Arrhenius Parameters for the Heterogeneous Reaction of Methoxyphenols with Hydroxyl Radicals (•OH)
| Compound | k₂ (cm³ molecule⁻¹ s⁻¹) at 25°C, 40% RH | Arrhenius Expression (k₂ = A * exp(-E/T)) |
|---|---|---|
| Vanillic Acid | (4.72 ± 0.51) x 10⁻¹² | (2.45 ± 0.40) x 10⁻¹⁰ * exp[-(1170.73 ± 47.35)/T] |
| Coniferyl Aldehyde | (10.59 ± 0.50) x 10⁻¹² | (6.40 ± 0.26) x 10⁻¹⁰ * exp[-(1516.16 ± 13.71)/T] |
| Syringaldehyde | (12.25 ± 0.60) x 10⁻¹² | (1.02 ± 0.13) x 10⁻⁹ * exp[-(1310.79 ± 36.75)/T] |
Data from a study on the heterogeneous kinetics of methoxyphenols with OH radicals nih.gov.
For this compound, it is anticipated that the reaction with •OH radicals would be a significant transformation pathway. The electron-donating nature of the methoxy and methylthio groups would likely lead to a relatively high second-order rate constant. The reaction rate would also be expected to be influenced by temperature and humidity, with higher temperatures accelerating the degradation process.
Reaction Rate Determinants
Based on the analysis of related compounds, the key determinants of the reaction rates for the transformation of this compound are likely to be:
Substituent Effects: The electron-donating properties of the methoxy and methylthio groups are expected to activate the aromatic ring, leading to faster reaction rates with electrophilic species like •OH and NO₃• radicals.
Temperature: As observed with other methoxyphenols, an increase in temperature is likely to increase the rate of transformation reactions, consistent with the principles of the Arrhenius equation.
Reactant Concentration: The rate of bimolecular reactions, such as those with atmospheric radicals, will be dependent on the concentration of both this compound and the reacting radical species.
Solvent and Medium: For reactions in the liquid phase, the polarity of the solvent and the pH of the medium can significantly influence reaction rates, particularly for reactions involving ionic intermediates or acidic/basic functional groups.
Presence of Catalysts: In specific synthetic applications, the presence of acid, base, or metal catalysts could dramatically alter the reaction pathways and accelerate the rate of transformation.
Advanced Spectroscopic Characterization in Research of 4 Methoxy 3 Methylthiophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 4-Methoxy-3-methylthiophenol. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of this compound provides critical information about the electronic environment of the hydrogen atoms. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the electron-donating effects of the methoxy (B1213986) group and the methylthio group. The methoxy group, being a strong electron-donating group, increases the electron density at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding protons. The methylthio group also exhibits electron-donating character through resonance, influencing the chemical shifts of the adjacent aromatic protons.
The expected ¹H NMR spectrum would show distinct signals for the three aromatic protons, the methoxy protons, and the methylthio protons. The hydroxyl proton (or thiol proton, depending on the specific tautomer, though the phenol (B47542) form is predominant) would likely appear as a broad singlet, the position of which can be concentration and solvent-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-2 | 6.85 - 6.95 | d | ~2.5 |
| Aromatic H-5 | 6.70 - 6.80 | dd | ~8.5, 2.5 |
| Aromatic H-6 | 6.90 - 7.00 | d | ~8.5 |
| Methoxy (-OCH₃) | 3.80 - 3.90 | s | - |
| Methylthio (-SCH₃) | 2.40 - 2.50 | s | - |
| Phenolic (-OH) | 4.50 - 5.50 | br s | - |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating methoxy group (C-4) and the methylthio group (C-3) will be significantly shielded, appearing at a lower chemical shift compared to the unsubstituted benzene (B151609).
Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals. An HSQC experiment would correlate each proton with the carbon atom it is directly attached to, while an HMBC experiment would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), confirming the connectivity of the substituents to the aromatic ring.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-2 | 115 - 120 |
| C-3 (C-SCH₃) | 125 - 130 |
| C-4 (C-OCH₃) | 145 - 150 |
| C-5 | 110 - 115 |
| C-6 | 120 - 125 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methylthio (-SCH₃) | 15 - 20 |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this a powerful tool for structural confirmation and for studying intermolecular interactions like hydrogen bonding.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group, with its broadness suggesting hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-O stretching of the methoxy group and the phenolic C-O bond would give rise to strong absorptions in the fingerprint region, typically between 1200 and 1300 cm⁻¹. The presence of the sulfur atom can be inferred from the C-S stretching vibration, which is generally weaker and appears in the 600-800 cm⁻¹ region.
Interactive Data Table: Predicted FT-IR Characteristic Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃, -SCH₃) | 2850 - 2980 | Medium |
| Aromatic C=C Bending | 1500 - 1600 | Medium to Strong |
| C-O Stretch (Methoxy, Phenolic) | 1200 - 1300 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound are expected to produce strong signals in the Raman spectrum. The C-S bond, being less polar than the C-O bond, may also give a more distinct signal in the Raman spectrum compared to FT-IR.
Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal of this compound by adsorbing it onto a metallic nanoparticle surface. nih.gov This enhancement would be particularly useful for detecting this compound at very low concentrations and for studying its interaction with the metal surface, which is relevant in fields like sensor development. The chemical enhancement in SERS arises from the modification of the molecule's polarizability upon interaction with the substrate. mdpi.com
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C Bending | 1500 - 1600 | Strong |
| C-S Stretch | 600 - 800 | Medium |
| Symmetric -CH₃ Stretch | ~2930 | Medium |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) in Structural Confirmation and Reaction Monitoring
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for tracking its presence and transformations in complex mixtures.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₈H₁₀OS, the theoretical exact mass can be calculated. This high-precision measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in its identification. While specific HRMS studies focused solely on this compound are scarce, the principles of the technique are fundamental to its characterization in any research context.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₀OS |
| Molecular Weight (Nominal) | 154 g/mol |
| Monoisotopic Mass | 154.0452 Da |
This table presents the calculated molecular weights for this compound, which are essential for its identification via mass spectrometry.
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. A precursor ion corresponding to the molecule of interest is selected, subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting fragment ions are mass-analyzed. This process provides a fragmentation pattern that is characteristic of the molecule's structure.
In a study analyzing the volatile compounds in defatted sesame meal, this compound was tentatively identified. The electron ionization mass spectrum showed several characteristic fragment ions. researchgate.net The fragmentation of the molecular ion (M⁺˙) at m/z 154 would likely proceed through characteristic pathways for aromatic ethers and thioethers. Common fragmentation mechanisms would include the loss of a methyl group (•CH₃) from the methoxy or methylthio group, cleavage of the C-S bond, and rearrangements of the aromatic ring.
Table 2: Observed Mass Spectral Fragments of this compound
| m/z | Possible Fragment Identity |
| 170 | [M+O]? (Possible adduct, as reported in the source) |
| 154 | [C₈H₁₀OS]⁺˙ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 100 | Further fragmentation |
| 75 | Further fragmentation |
| 69 | Further fragmentation |
| 42 | Further fragmentation |
This table is based on data from a GC-MS analysis of sesame meal extracts, where this compound was tentatively identified. researchgate.net The fragmentation pattern provides clues to the compound's structure, although the low match quality (38%) in the original study suggests this is a tentative assignment.
Electronic Spectroscopy and Other Techniques for Electronic Structure Analysis
Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule, which in this case include the substituted benzene ring.
While specific UV-Vis spectra for this compound are not readily found in the literature, the electronic structure of thiophenol and its derivatives has been a subject of study. pleiades.onlinespringerprofessional.deresearchgate.netnih.gov The electronic properties are influenced by the interplay between the electron-donating methoxy (-OCH₃) and methylthio (-SCH₃) groups and the aromatic π-system. springerprofessional.de Both of these groups are known to be ortho-, para-directing and activating in electrophilic aromatic substitution, which is a reflection of their ability to donate electron density to the benzene ring. This electron donation affects the energy levels of the molecular orbitals and, consequently, the wavelengths of electronic transitions.
The UV spectrum of this compound is expected to show characteristic π → π* transitions of the substituted aromatic ring. The presence of the sulfur atom with its lone pairs can also lead to n → π* transitions, although these are often weaker and may be masked by the more intense π → π* bands. The exact position and intensity of these absorption bands would be sensitive to the solvent polarity. Computational studies using methods like Density Functional Theory (DFT) could provide theoretical predictions of the electronic spectrum and help in its interpretation. researchgate.net
Computational and Theoretical Studies of 4 Methoxy 3 Methylthiophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and reactivity indicators.
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. researchgate.netfrontiersin.org It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-Methoxy-3-methylthiophenol. researchgate.net DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the total energy of the molecule to predict its most stable conformation.
The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For substituted thiophenols, DFT calculations have been shown to accurately reproduce molecular geometries when compared with experimental data. wikipedia.org The B3LYP functional is a popular choice that has demonstrated reliability in capturing the electronic and geometric properties of drug-like molecules. researchgate.net
Beyond geometry, DFT is used to calculate the energetic properties of the molecule, such as its total energy, heat of formation, and the energy of various conformations. These calculations are crucial for understanding the stability of this compound and its isomers.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-S Bond Length | 1.77 Å |
| S-H Bond Length | 1.34 Å |
| C-O (methoxy) Bond Length | 1.37 Å |
| C-S-H Bond Angle | 95.5° |
| C-C-S Bond Angle | 121.0° |
| C-C-O Bond Angle | 117.5° |
Note: The values in this table are representative and would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity. wikipedia.org For substituted thiophenols, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap.
The distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO may be distributed over the aromatic ring.
Table 2: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would be derived from a quantum chemical calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uniroma1.itstackexchange.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values.
Red regions on the MEP map correspond to areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. Green areas signify neutral electrostatic potential. uniroma1.it
For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the sulfur atom of the thiol group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the thiol group would likely be a region of positive potential, making it a site for nucleophilic attack or hydrogen bond donation.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes and intermolecular interactions. mdpi.com
For this compound, MD simulations can be employed to understand how molecules of this compound interact with each other and with solvent molecules in a condensed phase. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system. The development of accurate force field parameters for thiophenol derivatives is crucial for obtaining reliable simulation results.
MD simulations can reveal the preferred modes of intermolecular association, such as hydrogen bonding and π-stacking. In the case of this compound, the thiol group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the sulfur atom can act as hydrogen bond acceptors. The aromatic ring provides a platform for π-stacking interactions with other aromatic systems.
Studies on substituted phenols and anisoles have demonstrated the utility of MD simulations in elucidating the nature of hydrogen bonding and other non-covalent interactions that govern the behavior of these molecules in solution and in biological systems.
In Silico Design and Prediction of Novel Derivatives and Reaction Outcomes
Computational methods are increasingly used in the rational design of new molecules with desired properties. For this compound, in silico techniques can be applied to design novel derivatives with enhanced biological activity, improved material properties, or specific reactivity.
By systematically modifying the structure of this compound in a computational environment, it is possible to predict how these changes will affect its electronic properties, solubility, and interaction with biological targets. This approach, often used in drug discovery, can significantly accelerate the identification of promising new compounds.
Furthermore, machine learning and other computational tools are being developed to predict the outcomes of chemical reactions. researchgate.netuniroma1.itacs.orgresearchgate.netnih.gov These models are trained on large datasets of known reactions and can learn to identify the most likely products for a given set of reactants and reagents. researchgate.netacs.orgresearchgate.netnih.gov Such predictive models could be used to explore the synthetic accessibility of novel derivatives of this compound and to design efficient synthetic routes.
Theoretical Analysis of Hypervalent Bonding and Its Implications in Thiophenol Chemistry
The concept of hypervalency is often invoked to describe molecules where a main group element appears to have more than eight electrons in its valence shell. britannica.com In the context of thiophenol chemistry, the sulfur atom can participate in interactions that might be described as hypervalent in nature.
Modern quantum chemical calculations have provided a more nuanced understanding of bonding in so-called hypervalent molecules. uniroma1.itumb.edu The traditional explanation involving d-orbital participation has been largely replaced by models such as the three-center, four-electron (3c-4e) bond. uniroma1.it This model describes bonding in terms of delocalized molecular orbitals without violating the octet rule.
A theoretical analysis of the bonding in thiophenol and its derivatives can shed light on the nature of the C-S bond and the interactions involving the sulfur atom. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to investigate charge transfer and orbital interactions within a molecule, providing insights into the degree of covalency and ionic character of bonds. youtube.com Understanding the potential for hypervalent interactions involving the sulfur atom in this compound is important for rationalizing its reactivity and the structure of its potential complexes and reaction intermediates.
Applications of 4 Methoxy 3 Methylthiophenol in Advanced Chemical Synthesis
As a Core Building Block in Organic Synthesis
Based on available scientific literature, there is no specific information detailing the use of 4-Methoxy-3-methylthiophenol as a core building block in organic synthesis.
No published research could be identified that utilizes this compound as a direct precursor for the synthesis of complex heterocyclic compounds. In principle, the phenolic hydroxyl group and the aromatic ring could participate in cyclization reactions to form oxygen- or sulfur-containing heterocycles, but specific examples are not documented.
There is a lack of specific data on the use of this compound as a reagent in cross-coupling and functionalization reactions. Generally, thiophenols can participate in various coupling reactions, such as the Buchwald-Hartwig amination or C-S cross-coupling reactions. mdpi.com However, no studies specifically report these reactions with this compound.
Synthesis of Specialty Organic Molecules with Potential Research Utility
There is no specific information available on the synthesis of specialty organic molecules with potential research utility starting from this compound. While its structure suggests it could be a precursor to various derivatives, such as the corresponding anisole, 3-Methyl-4-(methylthio)anisole, which is synthesized from the isomeric 4-methoxy-2-methylthiophenol, specific research on this application for the target compound is absent.
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
6.3.1. Functionalized Aromatics and Thioethers 6.3.2. Derivatives for Medicinal Chemistry Research (Excluding Clinical) 6.3.3. Precursors for Advanced Materials Chemistry (Excluding Properties)
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Investigations into the Role of 4 Methoxy 3 Methylthiophenol in Materials Science Research
Monomer and Precursor Synthesis for Polymer and Resin Development
The molecular architecture of 4-Methoxy-3-methylthiophenol makes it a compelling candidate as a monomer for the synthesis of advanced polymers and resins. The presence of the thiol (-SH) group provides a reactive site for polymerization through various mechanisms, including oxidative coupling and thiol-ene reactions. The methoxy (B1213986) (-OCH3) and methyl (-CH3) substituents on the aromatic ring are expected to play a crucial role in modulating the properties of the resulting polymers.
Thiophenol derivatives are known to undergo oxidative polymerization to form polydisulfides. However, this process can sometimes lead to insoluble materials, which limits their detailed characterization and application. A more controlled approach involves leveraging the thiol group in step-growth polymerizations or as a chain-transfer agent in free-radical polymerizations.
In the context of resin development, this compound could serve as a precursor for epoxy resins or polybenzoxazines. The phenolic hydroxyl group, which can be formed from the thiophenol, is a key reactive site for these applications. The incorporation of sulfur into the polymer backbone can enhance thermal stability and refractive index, properties that are highly desirable in advanced optical materials and coatings.
The following table summarizes the potential polymerization pathways for this compound based on the known reactivity of related thiophenol compounds.
| Polymerization Method | Reactive Site | Potential Polymer Type | Expected Influence of Substituents |
| Oxidative Coupling | Thiol (-SH) | Polydisulfide | Methoxy and methyl groups may influence solubility and processability. |
| Thiol-Ene "Click" Chemistry | Thiol (-SH) | Polythioether | High efficiency and functional group tolerance. |
| Polycondensation | Thiol (-SH) | Polythioester, Polythioether | Potential for creating high-performance engineering plastics. |
Research on related methoxy-substituted thiophenols has demonstrated their utility in synthesizing polymers with interesting properties. For instance, polymers derived from 4-methoxythiophenol have been explored for their potential in creating self-assembled monolayers with specific electronic properties. The additional methyl group in this compound would likely introduce steric hindrance, which could affect polymer chain packing and, consequently, the macroscopic properties of the material.
Surface Functionalization for Advanced Materials
The thiol group of this compound provides a strong affinity for noble metal surfaces, such as gold, silver, and copper, enabling the formation of self-assembled monolayers (SAMs). northwestern.eduuh.edu These highly ordered molecular layers are instrumental in tuning the surface properties of materials for applications in electronics, sensing, and biocompatible coatings.
The structure of the SAM is dictated by a balance of forces, including the strong sulfur-metal bond and the intermolecular van der Waals interactions between the aromatic backbones of adjacent molecules. The methoxy and methyl substituents on the aromatic ring of this compound would significantly influence the packing density, orientation, and electronic properties of the resulting monolayer. The electron-donating methoxy group can alter the surface dipole and work function of the metal substrate, which is a critical parameter in organic electronic devices. The methyl group, depending on its position, can introduce a controlled amount of disorder or "tilt" in the monolayer, which can be exploited to create surfaces with specific wetting or adhesive properties.
Studies on para-substituted thiophenols have shown that electron-donating groups can impact the stability and electronic characteristics of the SAMs formed on gold nanoparticles. mdpi.com It is proposed that these substituents affect the interplay of competing sulfur binding modes on the gold surface. mdpi.com Therefore, the electronic effects of the methoxy and methyl groups in this compound are expected to be a key determinant of its behavior in surface functionalization.
The table below outlines the expected impact of this compound on surface properties when used to form a self-assembled monolayer.
| Property | Expected Influence of this compound | Rationale |
| Surface Energy | Modification of wetting and adhesion characteristics. | Methoxy and methyl groups alter the chemical nature of the surface. |
| Work Function | Decrease in the work function of the metal substrate. | The electron-donating methoxy group creates a surface dipole. |
| Corrosion Resistance | Potential enhancement of corrosion protection. | A dense, well-ordered monolayer can act as a barrier. |
| Biocompatibility | Can be tailored by further functionalization. | The aromatic ring can be a platform for attaching biomolecules. |
The ability to precisely control surface properties at the molecular level makes this compound a promising candidate for the development of advanced sensors, catalysts, and biocompatible implants.
Contribution to the Chemistry of Photoactive and Optoelectronic Materials
Polythiophenes and their derivatives are a well-established class of conjugated polymers with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). umons.ac.beubc.camdpi.com The electronic and optical properties of these materials are highly tunable through chemical modification of the thiophene monomer.
While this compound is not a thiophene itself, it can be envisioned as a precursor for the synthesis of functionalized thiophene monomers or as a component in copolymers with thiophene units. The incorporation of the 4-methoxy-3-methylphenylthio moiety as a substituent on a polymer backbone could influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport. The electron-donating nature of the methoxy group would be expected to raise the HOMO level, potentially leading to a red-shift in the absorption spectrum and a lower bandgap.
Furthermore, the sulfur atom in the thiophenol can participate in the delocalized π-electron system of a conjugated polymer, contributing to its charge transport properties. The specific substitution pattern of the methoxy and methyl groups would also affect the polymer's morphology and solid-state packing, which are known to have a profound impact on the performance of optoelectronic devices. nih.gov
Research on thiophenol-pendant polymers has been explored, although issues with oxidation have been noted. researchgate.net However, modern synthetic strategies may overcome these challenges, opening the door for the use of monomers like this compound in creating novel photoactive and optoelectronic materials. The interaction of thiophenol derivatives with semiconductor quantum dots has also been investigated, suggesting a role for these molecules in modifying the surface of nanocrystals for photocatalytic applications. rsc.org
The potential contributions of this compound to photoactive materials are summarized in the table below.
| Application Area | Potential Role of this compound | Expected Effect |
| Organic Light-Emitting Diodes (OLEDs) | As a charge-transporting or emissive component in a polymer. | Tuning of emission color and charge-injection properties. |
| Organic Photovoltaics (OPVs) | As a donor material in a bulk heterojunction. | Modification of the absorption spectrum and energy level alignment. |
| Organic Field-Effect Transistors (OFETs) | As a semiconductor in the active layer. | Influence on charge carrier mobility through molecular packing. |
| Photocatalysis | As a surface ligand for semiconductor nanocrystals. | Modification of electronic properties and catalytic activity. |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis, moving from traditional trial-and-error to predictive and optimized methodologies. bohrium.comresearchgate.net For a target molecule like 4-Methoxy-3-methylthiophenol, this involves several key areas of research.
Reaction Outcome and Condition Prediction: Machine learning models are increasingly capable of accurately predicting the outcomes of chemical reactions, including yields and selectivity, sometimes surpassing the intuition of experienced chemists. mdpi.comchinesechemsoc.orgacs.org For the synthesis of this compound, which involves precise functionalization of an aromatic ring, ML algorithms can be trained on large datasets of similar reactions to recommend optimal conditions. beilstein-journals.org This includes predicting the best catalyst, solvent, temperature, and reagents to maximize the yield of the desired isomer and minimize by-products. beilstein-journals.org Differential reaction fingerprints (DRFP) are a notable method for converting reaction SMILES into a format that ML models can use effectively for these predictions. beilstein-journals.org
Catalyst Discovery: AI can dramatically speed up the discovery of new catalysts. researchgate.net By analyzing the features of existing catalysts for C-S bond formation or aromatic functionalization, ML models can screen vast virtual libraries of potential catalyst structures to identify promising candidates. nih.govumich.edursc.org This data-driven approach can pinpoint novel ligands or metal centers that could offer higher activity or selectivity for the synthesis of this compound, moving beyond well-established systems. nih.govacs.org
Table 1: Application of AI/ML in the Synthesis of this compound
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis Software | Identify novel and efficient synthetic routes. | Reduce development time and cost by quickly proposing viable pathways. sigmaaldrich.com |
| Yield Prediction Models | Forecast the product yield under various conditions. | Minimize experimental iterations and resource waste. chinesechemsoc.org |
| Catalyst Screening | Discover new, highly effective catalysts. | Improve reaction efficiency, selectivity, and sustainability. nih.govumich.edu |
| Reaction Condition Optimization | Determine the optimal set of reaction parameters. | Maximize product purity and yield while minimizing energy consumption. beilstein-journals.org |
Exploration of Novel Catalytic Transformations
The development of new catalytic methods is crucial for creating more efficient, selective, and environmentally benign routes to complex molecules like this compound. diva-portal.org Future research will likely focus on innovative strategies for forming the key C-S and C-O bonds in the molecule.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful and green tool for forming chemical bonds under mild conditions. sioc-journal.cn This technology is particularly promising for the construction of C–S bonds. sioc-journal.cnrsc.org Future research could explore the direct thionation of a 4-methoxyphenol (B1676288) precursor using photoredox catalysis, which can generate highly reactive thioyl radicals from various sulfur sources. rsc.org This approach offers an alternative to traditional transition-metal-catalyzed cross-coupling, often proceeding with higher efficiency and fewer environmental concerns. rsc.org Similarly, photoredox-catalyzed cleavage of C-S bonds in thioethers presents opportunities for late-stage functionalization. unipr.itnih.gov
Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions are a mainstay, research continues into developing more robust and versatile catalysts. For the synthesis of this compound, this includes designing catalysts that are more tolerant of functional groups, operate at lower temperatures, and use more abundant, less expensive metals than palladium. diva-portal.org For instance, copper-catalyzed C-S coupling reactions are an area of active development. A recent study demonstrated the use of a copper-containing hypercrosslinked polymer as a reusable heterogeneous catalyst for the 1,2-thiosulfonylation of alkenes with thiophenols, showcasing the potential for novel catalyst design. rsc.org
C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. bohrium.com Future research could target the direct, regioselective introduction of the methylthio group onto a 4-methoxyphenol backbone. This would represent a significant improvement in synthetic efficiency over classical methods that often require multiple steps of protection, activation, and deprotection.
Table 2: Emerging Catalytic Strategies for this compound Synthesis
| Catalytic Strategy | Reaction Type | Potential Advantages |
| Photoredox Catalysis | C-S Bond Formation | Mild conditions, high efficiency, environmentally benign. rsc.org |
| Advanced Cross-Coupling | C-S Bond Formation | Use of earth-abundant metals, improved functional group tolerance. diva-portal.orgrsc.org |
| Direct C-H Functionalization | C-S Bond Formation | High atom economy, reduced number of synthetic steps. bohrium.com |
Bioinspired and Biomimetic Chemical Approaches
Nature provides a rich blueprint for efficient and selective chemical transformations. Bioinspired and biomimetic approaches seek to harness these principles for synthetic chemistry. researchgate.netnih.govmdpi.com
Biocatalysis: The use of enzymes (biocatalysts) offers unparalleled selectivity under mild, environmentally friendly conditions. nih.govacs.org For the synthesis of this compound, research could focus on identifying or engineering enzymes, such as monooxygenases or methyltransferases, to perform specific steps. nih.govtudelft.nl For instance, a biocatalytic system could achieve the regioselective hydroxylation or N-oxidation of aromatic precursors, a transformation that can be challenging to control with conventional chemical methods. nih.gov The strategic merger of biocatalysis with traditional synthesis can enable access to chemical structures that were previously difficult to obtain. acs.org Late-stage C-H functionalization using enzymes is a particularly powerful tool for diversifying complex molecules. acs.orgacs.org
Biomimetic Catalysis: This approach involves creating synthetic catalysts that mimic the structure and function of the active sites of enzymes. acs.org For example, researchers could design iron-sulfur cluster mimics to catalyze C-S bond formation, inspired by the function of certain metalloenzymes. acs.org These synthetic mimics combine the robustness and broad applicability of traditional catalysts with the high efficiency and selectivity inspired by biological systems. Metal-organic frameworks (MOFs) are a promising platform for developing these enzyme mimics, providing a protective and size-selective environment for the catalytic active site. acs.org
Sustainable Feedstocks: Bioinspired approaches also encourage the use of renewable starting materials. nih.gov Lignin, a complex polymer rich in methoxy-phenol structures, could potentially serve as a future feedstock for producing compounds like this compound, aligning with the principles of a circular economy.
Table 3: Bio-based Approaches to Synthesis
| Approach | Methodology | Key Benefits |
| Biocatalysis | Use of whole cells or isolated enzymes for specific transformations. | High chemo-, regio-, and stereoselectivity; mild reaction conditions. nih.govacs.org |
| Biomimetic Catalysis | Design of synthetic catalysts that emulate enzyme active sites. | Combines the efficiency of enzymes with the robustness of synthetic systems. acs.org |
| Bio-inspired Synthesis | Using nature's strategies to design novel chemical reactions and pathways. | Potential for novel transformations and increased sustainability. researchgate.netmdpi.com |
Development of High-Throughput Experimentation Methodologies
To accelerate the discovery and optimization of synthetic routes, high-throughput experimentation (HTE) is becoming an indispensable tool. chemrxiv.orgseqens.com HTE involves the parallel execution of a large number of reactions in miniaturized formats, allowing for rapid screening of diverse conditions. nih.govresearchgate.net
Automated Reaction Screening: Robotic platforms can prepare and run thousands of unique reactions to screen for optimal catalysts, solvents, bases, and temperatures for the synthesis of this compound. nih.govpurdue.edu When coupled with rapid analysis techniques like mass spectrometry, this approach can quickly identify the most promising conditions for scale-up, significantly reducing the time and resources spent on reaction optimization. nih.govpurdue.edu HTE is particularly powerful for tackling challenging transformations and for generating the large datasets needed to train machine learning models. chemrxiv.orgresearchgate.net
Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. researchgate.netaurigeneservices.comcuriaglobal.com These benefits include enhanced safety, better temperature and pressure control, higher yields, and improved product consistency. contractpharma.comasymchem.com For the production of this compound, developing a continuous flow process would enable more efficient, scalable, and safer manufacturing. curiaglobal.comcontractpharma.com The integration of in-line analytical tools allows for real-time monitoring and control, aligning with modern quality-by-design principles in pharmaceutical and fine chemical production. aurigeneservices.com The combination of HTE for initial optimization followed by translation to a continuous flow system represents a powerful workflow for modern chemical development. nih.gov
Table 4: Advanced Experimental Methodologies
| Methodology | Description | Advantages for this compound |
| High-Throughput Experimentation (HTE) | Miniaturized, parallel reaction screening. | Rapidly identifies optimal synthesis conditions; generates large datasets for AI. chemrxiv.orgseqens.comresearchgate.net |
| Continuous Flow Chemistry | Reactions are run in a continuous stream rather than a batch. | Enhanced safety, scalability, process control, and product consistency. researchgate.netaurigeneservices.comcontractpharma.com |
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Q & A
Q. Critical variables affecting yield :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methoxide ions, improving substitution efficiency .
- Temperature control : Reactions above 80°C risk side reactions (e.g., demethylation or oxidation), reducing purity .
- Catalyst loading : Excess AlCl₃ in Friedel-Crafts reactions can lead to over-alkylation; stoichiometric optimization is essential .
Recommended validation : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to detect intermediates and byproducts .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Diagnostic peaks : Methoxy protons (δ 3.7–3.9 ppm), thiophene aromatic protons (δ 6.8–7.2 ppm), and methyl groups (δ 2.3–2.5 ppm) .
- Integration ratios : Verify stoichiometry of substituents (e.g., methoxy vs. methyl groups) .
- FT-IR :
- Key bands : S-H stretch (~2550 cm⁻¹, weak), C-O (methoxy) at ~1250 cm⁻¹, and aromatic C=C (thiophene) at ~1600 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) :
Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities; ≥95% purity is recommended for biological assays .
Advanced: How can conflicting bioactivity data for this compound derivatives be systematically resolved?
Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial potency) often arise from:
- Structural impurities : Trace alkylation byproducts (e.g., di-substituted thiophenes) may exhibit off-target effects. Purify via flash chromatography (silica gel, hexane/ethyl acetate) before testing .
- Assay conditions :
- Solvent interference : DMSO >1% can inhibit bacterial growth. Use sterile PBS for solubility .
- Positive controls : Compare with known thiophenol-based antimicrobials (e.g., 3,4-dimethoxythiophenol) to validate assay sensitivity .
- Structural-activity nuances : Methyl vs. methoxy positioning on the thiophene ring alters electron density, impacting target binding. Perform density functional theory (DFT) calculations to correlate electronic properties with activity .
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
Regioselectivity challenges arise due to competing activation/deactivation by methoxy and methyl groups:
- Directing effects :
- Methoxy groups are ortho/para-directing but deactivate the ring.
- Methyl groups weakly activate the ring, favoring meta-substitution relative to the thiophene sulfur .
- Catalytic approaches :
- Validation : Single-crystal XRD of substituted derivatives confirms regiochemistry .
Advanced: How should structure-activity relationship (SAR) studies be designed for thiophenol derivatives in pharmacological contexts?
Methodological Answer:
Key SAR parameters :
- Electron-donating groups (EDGs) : Methoxy and methyl groups increase electron density on the thiophene ring, enhancing interactions with electrophilic biological targets (e.g., enzyme active sites) .
- Steric effects : Bulkier substituents at the 3-position reduce binding to flat hydrophobic pockets (e.g., COX-2) .
Q. Experimental design :
- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., 3-fluoro, 4-nitro) to isolate electronic/steric effects .
- In vitro assays :
- Measure IC₅₀ against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Pair with molecular docking (AutoDock Vina) to predict binding modes .
- Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
